3-Amino-5-methylpyridin-2-ol hydrochloride
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Overview
Description
3-Amino-5-methylpyridin-2-ol hydrochloride: is a chemical compound with the molecular formula C6H9ClN2O . It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a methyl group at the fifth position, and a hydroxyl group at the second position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-methylpyridin-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-methylpyridine.
Amination: The hydroxyl group at the second position is protected, and the methyl group at the fifth position is brominated.
Substitution Reaction: The brominated intermediate undergoes a substitution reaction with ammonia or an amine source to introduce the amino group at the third position.
Deprotection: The protecting group on the hydroxyl group is removed to yield 3-Amino-5-methylpyridin-2-ol.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, forming various ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines or other reduced forms.
Substitution Products: Ethers or esters.
Scientific Research Applications
Chemistry: 3-Amino-5-methylpyridin-2-ol hydrochloride is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of drugs targeting various diseases, including neurological disorders and infections.
Industry: The compound finds applications in the production of dyes, agrochemicals, and specialty chemicals due to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3-Amino-5-methylpyridin-2-ol hydrochloride depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor or substrate, interacting with active sites and influencing enzymatic activity. In medicinal applications, it can modulate biological pathways by binding to receptors or enzymes, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
3-Amino-2-methylpyridine: Similar structure but lacks the hydroxyl group at the second position.
5-Amino-2-methylpyridine: Similar structure but lacks the hydroxyl group and has the amino group at the fifth position.
2-Amino-5-methylpyridine: Similar structure but lacks the hydroxyl group and has the amino group at the second position.
Uniqueness: 3-Amino-5-methylpyridin-2-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, providing distinct reactivity and functional properties. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-amino-5-methyl-1H-pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)6(9)8-3-4;/h2-3H,7H2,1H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPUYHSDVKBRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682471 |
Source
|
Record name | 3-Amino-5-methylpyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-07-8 |
Source
|
Record name | 2(1H)-Pyridinone, 3-amino-5-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-methylpyridin-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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